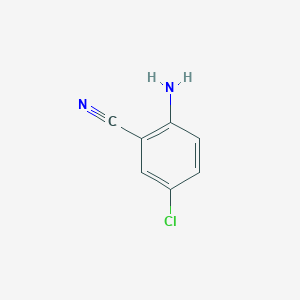

2-Amino-5-chlorobenzonitrile

Numéro de catalogue B058002

Key on ui cas rn:

5922-60-1

Poids moléculaire: 152.58 g/mol

Clé InChI: QYRDWARBHMCOAG-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05457201

Procedure details

A 2 L round bottom flask was charged with 138 g (1.168 mol) of anthranilonitrile (Aldrich) and 1.05 L of acetonitrile. The flask was heated to 50° C. and 172.5 g (1.29 mol) of N-chlorosuccinimide (Aldrich) was added in one portion. The reaction was heated at reflux for 2.0 h (HPLC monitoring), cooled to approx. 35° C., and the solvent is removed by rotovap at reduced pressure. The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water. The aqueous layer was extracted with ethyl acetate and the combined organic layers washed with 3 portions of cold water, brine, dried over MgSO4 and treated with activated carbon. The solvent was removed by rotovap at reduced pressure to give a pale orange solid which was crystallized from 430 mL of hot 1-chlorobutane and allowed to cool to room temp. overnight. After filtration, the resulting crystals were washed with cold butylchloride and air dried to give 82.5 g of off-white crystals (94% pure by HPLC). This material was recrystallized from 140 mL of s chlorobutane and 125 mL hexane to give 73 g (41%) of the title compound as a colorless solid. An additional 18.8 g (10.5%) was obtained from two recrystallizations of material from the mother liquors.

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:10]N1C(=O)CCC1=O>C(#N)C>[Cl:10][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([C:1]#[N:9])[CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

138 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(N)=CC=CC1)#N

|

|

Name

|

|

|

Quantity

|

1.05 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

172.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClN1C(CCC1=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2.0 h (HPLC monitoring)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to approx. 35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed by rotovap at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers washed with 3 portions of cold water, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by rotovap at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale orange solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from 430 mL of hot 1-chlorobutane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temp. overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting crystals were washed with cold butylchloride and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(N)C=C1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 82.5 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 46.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |